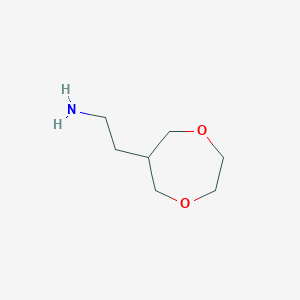

2-(1,4-Dioxepan-6-yl)ethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

2-(1,4-dioxepan-6-yl)ethanamine |

InChI |

InChI=1S/C7H15NO2/c8-2-1-7-5-9-3-4-10-6-7/h7H,1-6,8H2 |

InChI Key |

ITFBVCONPCSMID-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(CO1)CCN |

Origin of Product |

United States |

Contextualization Within Amine and Heterocyclic Chemistry

The structure of 2-(1,4-Dioxepan-6-yl)ethan-1-amine (B6227751) places it at the intersection of two fundamental classes of organic compounds: amines and heterocycles. Heterocyclic compounds, which incorporate atoms of at least two different elements within a ring structure, are ubiquitous in nature and synthetic chemistry. nih.gov The 1,4-dioxepane ring is a seven-membered heterocycle containing two oxygen atoms, which impart specific conformational and electronic properties to the molecule.

Amines, characterized by a nitrogen atom with a lone pair of electrons, are well-known for their basicity and nucleophilicity. This reactivity makes them crucial functional groups in a vast array of chemical transformations and biologically active molecules. nih.gov The primary amine group in this compound provides a reactive handle for the construction of more complex molecules, such as amides, imines, and sulfonamides, through reactions with various electrophiles.

The combination of a heterocyclic ring and an amine group is a common motif in medicinal chemistry, where such "hybrid" molecules often exhibit interesting pharmacological profiles. nih.govrsc.orgrsc.org

Current Research Landscape and Gaps for 2 1,4 Dioxepan 6 Yl Ethan 1 Amine

The current research landscape for 2-(1,4-Dioxepan-6-yl)ethan-1-amine (B6227751) appears to be in its infancy, with its presence primarily noted in the catalogues of chemical suppliers. This suggests that while it may be utilized in proprietary research, such as in the screening of compound libraries for drug discovery, it has not yet been the subject of extensive academic study.

The primary research gap is the lack of published data on the synthesis, characterization, and potential applications of this specific molecule. While general methods for the synthesis of heterocyclic amines exist, a dedicated and optimized synthetic route for this compound has not been detailed in peer-reviewed literature. Furthermore, its chemical properties, reactivity, and potential biological activities remain largely unexplored.

Research on closely related structures, such as other functionalized dioxepanes, is more prevalent. For example, various substituted 1,4-dioxepan-6-ones have been synthesized and their olfactory properties investigated. This indicates an interest in the dioxepane scaffold for applications beyond medicinal chemistry, such as in the fragrance industry.

Significance of Investigating Dioxepane Amine Hybrids

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnections are at the C-N bond of the side chain and the C-O bonds within the dioxepane ring.

A logical retrosynthetic approach (Figure 1) begins with the disconnection of the ethan-1-amine moiety. This can be achieved through a functional group interconversion (FGI), tracing the amine back to a more stable precursor like a nitrile or a nitro group. For instance, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on a ketone precursor, 1,4-dioxepan-6-one (B569424), would yield an acetonitrile (B52724) derivative, which can then be reduced to the target primary amine. Alternatively, a Henry reaction (nitroaldol condensation) with nitromethane (B149229), followed by reduction, offers another pathway.

This initial disconnection identifies 1,4-dioxepan-6-one as a key intermediate. The next strategic disconnection involves breaking the seven-membered ring of this ketone. The two ether linkages suggest a double Williamson ether synthesis or a ring-closing metathesis (RCM) approach. For a Williamson etherification strategy, the key precursors would be a three-carbon dielectrophile, such as 1,3-dichloropropan-2-ol or a related equivalent, and a diol, like ethylene (B1197577) glycol. A more modern and powerful approach is Ring-Closing Metathesis (RCM), which would start from a diene precursor. wikipedia.orgorganic-chemistry.org This diene would possess two terminal alkene groups connected by an ether linkage to a central carbon that will become C6 of the dioxepane ring.

Figure 1: Retrosynthetic Analysis of this compound

Ring-Closing Methodologies for the 1,4-Dioxepane Moiety

The formation of the seven-membered 1,4-dioxepane ring is the cornerstone of the synthesis. Various cyclization strategies can be employed, with the choice often depending on the desired substitution pattern and stereochemistry.

Several methods have been developed for the synthesis of the 1,4-dioxepane skeleton. Key among these are intramolecular etherification reactions and olefin metathesis.

Williamson Ether Synthesis: This classical approach involves the reaction of a diol with a suitable dihaloalkane under basic conditions. For the synthesis of substituted dioxepanes, this can be a two-step process involving mono-alkylation followed by an intramolecular cyclization. For example, the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate yields a cyclized dioxepine derivative. nih.gov A similar strategy can be envisioned for non-aromatic systems.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful and versatile method for constructing a wide range of carbocycles and heterocycles, including seven-membered rings. sciforum.netlibretexts.org This reaction utilizes ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to form a cyclic alkene from an acyclic diene with the release of ethylene gas. organic-chemistry.org For the synthesis of a 1,4-dioxepane precursor, a diallyl ether derivative can be subjected to RCM to form the unsaturated seven-membered ring, which can then be hydrogenated to the saturated dioxepane. The high functional group tolerance of modern RCM catalysts makes this a highly attractive strategy. organic-chemistry.org

Other Cyclization Methods: An intramolecular oxy-Michael reaction represents an atom-economical approach for constructing the C-O bond under mild conditions. digitellinc.com Additionally, visible-light-promoted ring expansion of 1,4-dioxanes with diazoesters has been reported as a method to access 1,4-dioxepanes. researchgate.net

| Method | Precursors | Reagents/Catalyst | Advantages | Reference |

| Williamson Ether Synthesis | Diol and Dihaloalkane | Base (e.g., K₂CO₃, NaH) | Classical, readily available reagents | nih.gov |

| Ring-Closing Metathesis | Acyclic Diene (e.g., diallyl ether derivative) | Grubbs' or Hoveyda-Grubbs' Catalysts (Ru-based) | High functional group tolerance, mild conditions | wikipedia.orgorganic-chemistry.orgsciforum.net |

| Intramolecular Oxy-Michael | Hydroxy-functionalized α,β-unsaturated ester | Base | Atom-economical, stereoselective potential | digitellinc.com |

| Photochemical Ring Expansion | 1,4-Dioxane (B91453) and Aryl Diazoester | Visible Light | Novel approach, mild conditions | researchgate.net |

Controlling the stereochemistry of the 1,4-dioxepane ring is critical when synthesizing specific stereoisomers.

Stereoselective synthesis of related benzo digitellinc.comresearchgate.netheterocycles has been achieved using palladium-catalyzed Heck reactions on specifically configured precursors. researchgate.net For non-aromatic systems, stereocontrol can be achieved by starting with chiral pool materials. For instance, a stereoselective synthesis of a 1,4-dioxepane derivative could begin with a chiral diol. The cyclization step would then proceed with retention of stereochemistry at the chiral centers.

In RCM, the stereochemistry of the final product can be influenced by the geometry of the starting diene and the catalyst used. While RCM on simple terminal alkenes often gives a mixture of E/Z isomers for the resulting cycloalkene, the subsequent hydrogenation to the saturated dioxepane removes this isomeric center. wikipedia.org However, if the diene precursor already contains stereocenters, their relative orientation can influence the facial selectivity of the catalyst coordination and thus the conformation of the transition state, potentially leading to diastereoselective cyclization.

Amine Group Introduction and Functionalization

Once the 1,4-dioxepane ring system is in place, specifically as the key intermediate 1,4-dioxepan-6-one, the focus shifts to the introduction of the ethan-1-amine side chain.

The ketone functionality at the C6 position of 1,4-dioxepan-6-one is an ideal handle for elaboration to the desired side chain.

Reductive Amination: A direct and efficient method is the reductive amination of 1,4-dioxepan-6-one. This would involve a two-step, one-pot reaction where the ketone is first condensed with an ammonia (B1221849) source, followed by reduction of the resulting imine. However, a more practical approach involves a two-carbon extension first.

Wittig/Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction of 1,4-dioxepan-6-one with a phosphonate (B1237965) reagent like diethyl (cyanomethyl)phosphonate would yield 2-(1,4-dioxepan-6-ylidene)acetonitrile. This α,β-unsaturated nitrile can then be subjected to a tandem reduction of both the double bond and the nitrile using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or with a hydride source like lithium aluminum hydride (LiAlH₄) to afford the target this compound.

Henry Reaction: The condensation of 1,4-dioxepan-6-one with nitromethane in the presence of a base would yield a β-nitro alcohol. Dehydration of this intermediate followed by reduction of the nitroalkene would provide the ethanamine side chain. The reduction of the nitro group to an amine is commonly achieved with reagents such as H₂/Pd-C, zinc or iron in acetic acid, or LiAlH₄.

| Method | Key Reaction | Intermediate | Final Reduction Step |

| Wittig/HWE Approach | Horner-Wadsworth-Emmons | 2-(1,4-Dioxepan-6-ylidene)acetonitrile | Catalytic Hydrogenation or LiAlH₄ |

| Henry Reaction Approach | Nitroaldol Condensation | 2-Nitro-1-(1,4-dioxepan-6-yl)ethene | Catalytic Hydrogenation or Metal/Acid |

| Cyanohydrin Formation | Addition of HCN/CN⁻ | 6-Hydroxy-1,4-dioxepane-6-carbonitrile | Reduction of both nitrile and hydroxyl |

If the target molecule is a single enantiomer or diastereomer, stereocontrol must be exerted during the introduction of the side chain. The C6 carbon of the dioxepane ring becomes a chiral center upon attachment of the ethanamine group.

If starting from an achiral ketone (1,4-dioxepan-6-one), a chiral reducing agent could be used to stereoselectively reduce the imine intermediate formed during reductive amination. Alternatively, in the Wittig/HWE approach, the reduction of the exocyclic double bond could be performed using chiral hydrogenation catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to set the stereocenter at C6.

Another powerful strategy involves the use of chiral auxiliaries. The amine could be introduced via a nucleophilic addition to the ketone, where the nucleophile bears a removable chiral auxiliary. After the addition and subsequent transformations, the auxiliary is cleaved to reveal the desired stereoisomer of the final product.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the most impactful green strategies is the use of biocatalysis . The final step in the proposed synthesis, the conversion of a ketone or aldehyde precursor to the primary amine, is particularly amenable to enzymatic methods. researchgate.net ω-Transaminases (ω-TAs) are a class of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. researchgate.netacs.org This enzymatic approach uses an amino donor (like alanine (B10760859) or isopropylamine) and operates in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical methods that might use hazardous reagents. nih.gov Furthermore, amine dehydrogenases (AmDHs) offer a direct route for the amination of ketones using ammonia and a nicotinamide (B372718) cofactor, which can be recycled in situ using a hydrogenase and molecular hydrogen, representing a highly atom-economical process. acs.orgnih.gov

Catalytic reductions offer another green alternative to stoichiometric reducing agents like metal hydrides (e.g., LiAlH₄ or NaBH₄), which generate significant amounts of waste. acsgcipr.orgorganic-chemistry.org The conversion of a potential nitrile intermediate, 2-(1,4-dioxepan-6-yl)acetonitrile, to the target amine can be efficiently achieved through catalytic hydrogenation. This process typically employs heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. neulandlabs.com These catalysts are highly efficient, can often be recycled and reused, and the only byproduct is the desired product, leading to high atom economy. neulandlabs.com Similarly, direct reductive amination of a ketone precursor can be performed using hydrogen gas with a metal catalyst. acsgcipr.org

The principles of atom economy and waste prevention are central to designing a green synthesis. A one-pot reductive amination, where the formation of the imine and its subsequent reduction occur in the same reactor, is preferable to a stepwise process as it reduces the need for intermediate isolation and purification steps, thereby minimizing solvent use and waste generation. numberanalytics.com

The choice of solvent is another critical factor. Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. researchgate.net For instance, some catalytic hydrogenations and biocatalytic reactions can be performed in water or other benign solvents.

Scale-Up Considerations and Process Optimization

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces a new set of challenges that must be addressed through careful process optimization and engineering. iqs.edu The primary concerns during scale-up are ensuring process safety, maintaining product quality and yield, and achieving economic feasibility.

For a critical step like catalytic hydrogenation, several parameters must be meticulously optimized. These are often interdependent and require a systematic approach, such as Design of Experiments (DoE), to identify the optimal operating conditions. fhnw.ch

Interactive Data Table: Key Parameter Optimization for Catalytic Hydrogenation

| Parameter | Laboratory Scale | Pilot/Production Scale Considerations | Impact on Process |

| Catalyst Selection | Screening of various catalysts (e.g., Pd/C, Pt/C, Raney Ni) | Cost, availability, robustness, and ease of filtration of the catalyst become critical. | Affects reaction rate, selectivity, and overall process cost. |

| Catalyst Loading | Typically higher loading (e.g., 5-10 mol%) | Minimized to reduce cost (typically <1 mol%). Requires optimization to balance reaction time and cost. | Lower loading can increase batch times but significantly reduces cost. |

| Hydrogen Pressure | Often performed at atmospheric or slightly elevated pressure. | Higher pressures can increase reaction rates but require specialized high-pressure reactors, impacting capital cost and safety protocols. | Influences reaction rate and can affect selectivity. |

| Temperature | Easily controlled with a heating mantle/oil bath. | Heat removal becomes a major challenge due to the exothermic nature of hydrogenation. Runaway reactions are a significant safety hazard. iqs.edu | Affects reaction kinetics and selectivity. Poor control can lead to side reactions and impurities. |

| Agitation/Mixing | Magnetic stirring is usually sufficient. | Mechanical agitation with optimized impeller design is crucial for efficient gas-liquid-solid mass transfer. Poor mixing can lead to a mass-transfer limited reaction, reducing efficiency. iqs.edu | Critical for ensuring the catalyst is suspended and hydrogen is available at the catalyst surface. |

| Solvent | A wide range of solvents can be used. | Solvent choice is constrained by safety (flashpoint), environmental regulations, cost, and ease of recovery. | Impacts solubility of reactants, reaction rate, and downstream processing. |

Mass and heat transfer are among the most significant challenges in scaling up multiphase reactions like catalytic hydrogenation. iqs.edufhnw.ch In a large reactor, the efficiency of mixing hydrogen gas into the liquid phase and bringing it to the solid catalyst surface can become the rate-limiting step, rather than the intrinsic reaction kinetics. nih.gov Similarly, the heat generated by the exothermic reaction must be effectively removed to prevent temperature gradients and potential thermal runaways. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more difficult. iqs.edu

The choice of reactor is also critical. While a simple stirred tank reactor may be used in the lab, a pilot or production plant might utilize more advanced reactor designs, such as those with specialized impellers for better gas dispersion or even fixed-bed reactors for continuous processing. researchgate.net Continuous flow chemistry, using packed-bed or microreactors, is an increasingly attractive option for scaling up amination and hydrogenation reactions. researchgate.netacs.orgthieme-connect.commorressier.comresearchgate.net Flow reactors offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for process automation.

Downstream processing , which includes catalyst filtration and product purification, must also be considered from a scalability perspective. On a large scale, filtration of fine powder catalysts can be challenging. Purification methods like column chromatography, common in the lab, are often not economically viable for large-scale production. Therefore, developing a process that yields a product pure enough to be isolated by crystallization is highly desirable.

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and dynamics of molecules in solution. For this compound, both one-dimensional and two-dimensional NMR techniques are employed to understand its complex conformational landscape.

2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Elucidating Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the stereochemical relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal the connectivity between the protons on the ethanamine side chain and the protons on the dioxepane ring, helping to trace the carbon skeleton. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation techniques that map the correlation between a proton and the carbon atom to which it is directly attached. uvic.ca By combining the information from ¹H and ¹³C NMR spectra, HSQC allows for the direct assignment of carbon resonances based on their attached protons. youtube.com For instance, the methylene (B1212753) carbons of the dioxepane ring and the ethanamine side chain can be distinguished and assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. magritek.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC can establish the connectivity between the ethanamine side chain and the C6 position of the dioxepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. harvard.edu NOESY is instrumental in determining the stereochemistry and preferred conformation of the molecule. researchgate.net For example, correlations between the protons of the ethanamine side chain and specific protons on the dioxepane ring can reveal the orientation of the side chain relative to the ring.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) | COSY Correlations | HSQC/HMQC (¹³C) Correlation | HMBC Correlations | NOESY Correlations |

| H on C2 of ethanamine | H on C1 of ethanamine, H on C6 of dioxepane | C2 of ethanamine | C1 of ethanamine, C6 & C5/C7 of dioxepane | Protons on C5 and C7 of dioxepane |

| H on C1 of ethanamine | H on C2 of ethanamine, NH₂ | C1 of ethanamine | C2 of ethanamine, C6 of dioxepane | NH₂, Protons on C2 of ethanamine |

| H on C2/C3 of dioxepane | Protons on adjacent ring carbons | C2/C3 of dioxepane | Adjacent ring carbons | Other ring protons depending on conformation |

| H on C5/C7 of dioxepane | Protons on adjacent ring carbons, H on C6 | C5/C7 of dioxepane | Adjacent ring carbons, C6 | H on C2 of ethanamine, other ring protons |

| H on C6 of dioxepane | Protons on C5 and C7 of dioxepane, H on C2 of ethanamine | C6 of dioxepane | C5, C7, C2 of ethanamine | Protons on C5 and C7 of dioxepane |

Variable Temperature NMR Studies on Ring Conformation

The seven-membered 1,4-dioxepane ring is conformationally flexible. Variable temperature (VT) NMR studies can provide insights into the dynamic processes occurring in the ring, such as ring inversion. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At higher temperatures, rapid conformational changes may lead to averaged signals. As the temperature is lowered, the rate of these processes slows down, and it may be possible to "freeze out" individual conformers, leading to the appearance of new, distinct signals for the protons and carbons in each conformation. researchgate.net This allows for the determination of the energy barriers for conformational interchange.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl groups, and C-O stretching of the ether linkages in the dioxepane ring (around 1100 cm⁻¹). rsc.orgresearchgate.net The N-H bending vibrations would also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net The C-C and C-O stretching vibrations of the dioxepane ring would be observable, as would the various C-H bending and stretching modes. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

A table summarizing the expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | FTIR, Raman |

| N-H Bend | 1550 - 1650 | FTIR | |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | FTIR, Raman |

| C-H Bend | 1350 - 1470 | FTIR | |

| Ether (C-O-C) | C-O Stretch | 1050 - 1150 | FTIR, Raman |

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.netwhitman.edu

For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation pathways:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.orgyoutube.commiamioh.edu This would result in the formation of a stable iminium ion. For the title compound, this would involve the cleavage between C1 and C2 of the ethanamine side chain, leading to a fragment ion [CH₂=NH₂]⁺ at m/z 30.

Cleavage of the Dioxepane Ring: The cyclic ether portion of the molecule can also undergo fragmentation. researchgate.net This could involve the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene oxide (C₂H₄O).

Loss of the Side Chain: The entire ethanamine side chain could be cleaved from the dioxepane ring, leading to a fragment corresponding to the protonated dioxepane ring or a radical cation of the ring.

The relative abundances of the fragment ions can provide further clues about the stability of the different ions and the preferred fragmentation routes. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

X-ray Crystallography and Solid-State Structural Characterization

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions

If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would provide detailed information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the 1,4-dioxepane ring (e.g., chair, boat, or twist-boat) and the orientation of the ethanamine side chain in the crystal lattice.

Crystal Packing: How the individual molecules are arranged in the crystal.

Due to the lack of specific experimental data in the provided search results for the title compound, the information presented is based on established principles of spectroscopic analysis for similar functional groups and molecular structures.

Polymorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. americanpharmaceuticalreview.com Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which are of critical importance in the pharmaceutical industry. americanpharmaceuticalreview.comresearchgate.net The investigation of polymorphism for a compound like this compound would typically involve the following techniques:

X-ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline polymorphs. Each crystalline form produces a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice. americanpharmaceuticalreview.comnih.gov Hypothetically, if different polymorphs of this compound existed, one would expect to see different peak positions (in degrees 2θ) and intensities in their respective XRPD patterns.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a material. tainstruments.comresearchgate.net It can detect transitions such as melting, crystallization, and solid-solid phase transitions between polymorphs. tainstruments.com A DSC thermogram for different polymorphs of this compound would show different melting points and may reveal the transformation of a metastable form to a more stable form upon heating. americanpharmaceuticalreview.com

Solid-State NMR (ssNMR): This technique provides information about the local environment of atomic nuclei in the solid state. mdpi.com Different polymorphs can be distinguished by differences in their ssNMR spectra, as the distinct crystal packing affects the chemical shifts of the atoms. mdpi.com

Without experimental data, a data table for the polymorphic forms of this compound cannot be constructed.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration

Since this compound possesses a chiral center at the 6-position of the dioxepane ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net Enantiomers produce mirror-image ECD spectra. By comparing the experimental ECD spectrum of a sample to the theoretically calculated spectrum for a known absolute configuration (e.g., (R) or (S)), the absolute configuration of the sample can be determined. researchgate.net The intensity of the ECD signal is proportional to the enantiomeric excess, allowing for the determination of enantiomeric purity. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, enantiomers will produce mirror-image ORD curves. ORD can be used to determine the absolute configuration and to assess enantiomeric purity.

A hypothetical data table for the chiroptical properties of the enantiomers of this compound would include the wavelength and sign of Cotton effects in the ECD spectrum and the specific rotation at a particular wavelength from ORD measurements. However, the absence of experimental or calculated data prevents the creation of such a table.

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical studies are fundamental in elucidating the electronic properties and chemical reactivity of a molecule. For this compound, these methods provide insights into its behavior at a subatomic level, which is crucial for understanding its potential interactions and stability.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a measure of the molecule's chemical stability.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict these energy values. For a molecule like this compound, the nitrogen atom of the amine group and the oxygen atoms in the dioxepane ring are expected to significantly influence the HOMO, being regions of high electron density. The LUMO is likely distributed across the carbon skeleton, particularly in areas that can accommodate an additional electron.

Table 1: Predicted Frontier Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Indicates electron-donating capability, likely centered on the amine and ether groups. |

| LUMO | 1.2 | Reflects electron-accepting potential. |

Note: The data in this table is illustrative and based on general principles of quantum chemistry for similar structures, as specific experimental or computational studies on this exact molecule are not widely published.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are paramount.

For this compound, the ESP map would be expected to show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating areas that are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the amine group and the aliphatic chain, representing sites that can act as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations offer a way to observe the dynamic behavior of a molecule over time. These simulations are particularly useful for exploring the conformational flexibility of a molecule and the effects of a solvent on its structure and dynamics.

The 1,4-dioxepane ring in this compound is a seven-membered ring, which is known to be highly flexible and can adopt multiple low-energy conformations, such as chair and boat forms. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. Furthermore, these simulations can model how the molecule interacts with water molecules, providing insights into its solubility and the structure of its hydration shell. The amine group and ether oxygens would be expected to form strong hydrogen bonds with water.

Docking Studies and Receptor Interaction Predictions (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the presence of an amine group, which is a common pharmacophore, this compound could be docked into the active sites of various receptors to predict its binding affinity and mode. The amine group could form key ionic or hydrogen bonding interactions with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket. The dioxepane ring would likely engage in hydrophobic or van der Waals interactions. The specific nature of these interactions would provide a mechanistic hypothesis for its potential biological activity.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives (Theoretical/Predictive)

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Theoretical or predictive SAR models can be built using computational methods to guide the design of new, more potent analogs.

For this compound, a predictive SAR model could explore how modifications to its structure would impact its binding to a hypothetical receptor. For instance, the model could predict the effect of:

Alkylating the amine group: This could alter its hydrogen bonding capacity and basicity.

Substituting the dioxepane ring: Adding substituents could change its steric profile and hydrophobicity.

Altering the length of the ethyl linker: This could affect the optimal positioning of the amine group relative to the ring in a binding site.

Table 2: Predictive SAR for this compound Derivatives

| Modification | Predicted Effect on Receptor Binding | Rationale |

|---|---|---|

| N-methylation | Potentially reduced affinity | Steric hindrance and loss of a hydrogen bond donor. |

| Ring hydroxylation | Potentially increased affinity | Introduction of a new hydrogen bond donor/acceptor. |

Note: This table represents a theoretical exercise in predictive SAR, as experimental data for this compound series is not available.

Prediction of Spectroscopic Properties from First Principles

Quantum mechanical calculations can also be used to predict various spectroscopic properties of a molecule from first principles. These predictions can be compared with experimental spectra to confirm the molecule's structure and to aid in the interpretation of experimental data.

For this compound, it is possible to compute its expected:

NMR (Nuclear Magnetic Resonance) chemical shifts: Theoretical calculations can predict the ¹H and ¹³C NMR spectra, which are determined by the electronic environment of each nucleus.

IR (Infrared) vibrational frequencies: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of the molecule's functional groups. Calculations can predict the frequencies and intensities of these vibrations, such as the N-H stretches of the amine group and the C-O stretches of the ether linkages.

These predicted spectra serve as a valuable reference for the experimental characterization of the compound.

Reactivity and Derivatization Studies of 2 1,4 Dioxepan 6 Yl Ethan 1 Amine

Amine Reactivity: Alkylation, Acylation, and Reductive Amination

The primary amine group of 2-(1,4-Dioxepan-6-yl)ethan-1-amine (B6227751) is a key site for a variety of chemical transformations, including alkylation, acylation, and reductive amination. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Alkylation

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction. ucalgary.calibretexts.org This process, known as N-alkylation, can be used to introduce alkyl groups onto the nitrogen atom. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. jove.commasterorganicchemistry.com

To favor mono-alkylation and the formation of the secondary amine, specific reaction conditions can be employed, such as using a large excess of the starting amine. jove.com Alternatively, the use of bulky alkylating agents can sterically hinder further reaction.

Table 1: Representative Alkylation Reactions of Primary Amines

| Alkylating Agent | Product Type | General Conditions |

|---|---|---|

| Methyl iodide | Secondary amine | Excess primary amine, polar solvent |

| Benzyl bromide | Secondary amine | Base (e.g., K₂CO₃), polar aprotic solvent |

Acylation

Primary amines readily react with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgchemguide.co.uk The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then eliminates a chloride ion to form the amide. chemguide.co.uk This reaction is typically fast and exothermic. chemguide.co.uk

The acylation of this compound would yield N-acylated derivatives, introducing a variety of functional groups depending on the acyl chloride used. This method is generally high-yielding and avoids the issue of over-reaction seen in alkylation.

Table 2: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Conditions |

|---|---|---|

| Acetyl chloride | N-acetamide derivative | Aprotic solvent, often with a non-nucleophilic base |

| Benzoyl chloride | N-benzamide derivative | Schotten-Baumann conditions (aqueous base) |

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. nih.gov This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the starting carbonyl compound. masterorganicchemistry.comjove.com

Reacting this compound with various aldehydes and ketones via reductive amination would provide a straightforward route to a diverse library of N-substituted secondary amines.

Table 3: Representative Reductive Amination Reactions of Primary Amines

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde (B43269) | NaBH₃CN | N-methyl derivative |

| Acetone | NaBH(OAc)₃ | N-isopropyl derivative |

Heterocycle Functionalization: Modifications of the 1,4-Dioxepane Ring System

The 1,4-dioxepane ring, while generally stable, offers opportunities for functionalization. Modern synthetic methods allow for the introduction of substituents onto the cyclic ether backbone, potentially modulating the physicochemical properties of the molecule.

Recent advances in C-H activation chemistry provide a potential avenue for the direct functionalization of cyclic ethers. rsc.org For instance, radical-mediated reactions can introduce functional groups at positions that are otherwise unreactive. thieme-connect.com Photooxidative methods using singlet oxygen have also been shown to enable the dual functionalization of cyclic ethers through ring-opening and ring-closing cascades. acs.orgnih.gov While these methods have been primarily demonstrated on smaller cyclic ethers like tetrahydrofuran (B95107) and 1,4-dioxane (B91453), their application to the 1,4-dioxepane ring of the title compound could foreseeably yield novel derivatives.

Furthermore, targeted functionalization, such as the introduction of fluorine-containing groups, has been shown to alter the metabolic stability and membrane permeability of drug candidates containing ether linkages. mdpi.com For example, the introduction of a trifluoromethyl group onto a cyclic ether has been used to enhance its electrochemical properties. acs.org Such strategies could be hypothetically applied to the 1,4-dioxepane ring to fine-tune the properties of this compound derivatives.

Ring Opening and Rearrangement Reactions of the Dioxepane Moiety

The seven-membered 1,4-dioxepane ring is considerably less strained than smaller cyclic ethers like epoxides. libretexts.org Consequently, its ring-opening requires more forcing conditions. libretexts.orgfiveable.me However, under strong acidic or basic conditions, cleavage of the C-O ether bonds can occur.

Acid-catalyzed cleavage typically involves protonation of one of the ether oxygens, followed by nucleophilic attack by a counter-ion (e.g., a halide) or a solvent molecule. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The regioselectivity of this cleavage would depend on the stability of the potential carbocation intermediates. fiveable.me In the case of this compound, the presence of the primary amine could complicate this reaction under acidic conditions due to protonation of the nitrogen.

Base-catalyzed ring-opening of ethers is generally less common unless the ring is highly strained. masterorganicchemistry.com However, strong bases can induce elimination reactions in some cyclic ethers. wikipedia.org

Another potential reaction pathway for the 1,4-dioxepane moiety is ring-opening polymerization (ROP). Studies on related cyclic esters, such as 1,4-dioxan-2-one (B42840) and 1,5-dioxepan-2-one, have shown that they can undergo ROP in the presence of suitable catalysts to form polyesters. researchgate.netresearchgate.netmdpi.com While the 1,4-dioxepane in the title compound lacks the activating carbonyl group of these monomers, the possibility of ROP under specific catalytic conditions cannot be entirely ruled out.

Catalyst Development for Transformations Involving this compound

The development of specific catalysts for transformations involving this compound would be guided by the desired reaction. For the amine-centered reactions, established catalytic systems are readily available. For instance, reductive aminations can be efficiently catalyzed by a range of metal catalysts for hydrogenation or by acid catalysts to promote imine formation. nih.gov

For modifications of the 1,4-dioxepane ring, catalyst development would be more exploratory. Brønsted or Lewis acids could be employed to catalyze ring-opening or rearrangement reactions. nih.govacs.org For C-H functionalization, transition metal catalysts or photoredox catalysts could be investigated to promote selective bond activation. The synthesis of related 1,4-dioxanes has been achieved using Brønsted acid catalysis, suggesting a potential starting point for developing catalysts for reactions involving the 1,4-dioxepane ring. nih.gov

Synthesis of Structurally Related Analogs and Prodrug Concepts (Non-clinical application)

The synthesis of structurally related analogs of this compound could be undertaken to explore structure-activity relationships in a non-clinical context. Modifications could involve altering the substitution pattern on the 1,4-dioxepane ring, changing the length of the ethanamine side chain, or introducing substituents on the nitrogen atom as described in section 5.1. The synthesis of ether-containing analogs of other bioactive molecules has been shown to significantly impact their properties. acs.orgnih.gov

The primary amine group also makes this compound a suitable candidate for prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. For compounds with a primary amine, a common prodrug strategy is to form an amide linkage with an amino acid. nih.govnih.gov This can enhance the aqueous solubility and bioavailability of the parent drug by targeting amino acid transporters in the intestine. nih.govresearchgate.net For this compound, forming a prodrug with an amino acid like valine or glycine (B1666218) could be a viable strategy to improve its pharmacokinetic profile in non-clinical studies. While amide prodrugs are sometimes slow to hydrolyze, they can be an effective approach. pharm.or.jp

Biological Activity and Mechanistic Investigations of 2 1,4 Dioxepan 6 Yl Ethan 1 Amine

In Vitro Enzyme Inhibition/Activation Studies and Mechanism of Action

A study on 1,4-dihydropyridine (B1200194) calcium antagonists demonstrated their inhibitory effects on several CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. amazonaws.com The inhibition was found to be competitive for several of these enzymes. amazonaws.com For example, nicardipine, a 1,4-dihydropyridine derivative, competitively inhibited CYP2C9 and CYP2D6. amazonaws.com Such findings suggest that compounds containing a heterocyclic scaffold may interact with the active sites of these metabolic enzymes, potentially leading to drug-drug interactions if co-administered with other therapeutic agents metabolized by the same pathways. amazonaws.com

The proposed mechanism for some antifungal agents with heterocyclic structures involves the inhibition of enzymes crucial for fungal cell wall integrity, such as 14α-demethylase, which is involved in ergosterol (B1671047) biosynthesis. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

Specific receptor binding data for 2-(1,4-Dioxepan-6-yl)ethan-1-amine (B6227751) is not currently available. However, studies on structurally related arylpiperazine derivatives containing a 1,4-dioxa-spiro[4.5]decane moiety have revealed significant binding affinities for serotonin (B10506) 5-HT1A and α1-adrenergic receptors. google.com

One study synthesized a series of arylpiperazine compounds and evaluated their binding profiles. google.com Certain derivatives emerged as promising α1 receptor antagonists, while another was identified as a potent and efficacious 5-HT1A receptor agonist. google.com Molecular docking studies of these compounds into a theoretical model of the 5-HT1A receptor were consistent with the experimental biological data, suggesting specific ligand-receptor interactions are responsible for the observed affinities and functional activities. google.com These findings indicate that the 1,4-dioxa-spiro[4.5]decane scaffold can serve as a platform for developing selective ligands for these important neurological targets. google.com

Cellular Pathway Modulation in Model Systems (e.g., gene expression, signal transduction)

Direct evidence for the modulation of cellular pathways by this compound is not documented. However, the potential for such compounds to influence cellular signaling can be inferred from the activities of its structural relatives. Signal transduction pathways are fundamental cellular processes that convert external stimuli into cellular responses. youtube.com These pathways often involve a cascade of protein interactions, including G-proteins, adenylyl cyclase, and protein kinases, ultimately leading to changes in gene expression and cellular function. youtube.com

Disruptions in these pathways can have significant physiological effects. youtube.com For example, toxins like anthrax can target enzymes such as adenylyl cyclase, thereby shutting down specific signal transduction pathways. youtube.com In the context of neurological receptors, which analogs of our target compound have been shown to bind, activation or inhibition can trigger a variety of downstream signaling events. For instance, dopamine (B1211576) D2 receptor activation is known to involve signaling cascades related to phosphatidylinositol 3-kinases (PI3K) and protein kinase C (PKC). nih.gov Given that analogs of this compound bind to serotonin and adrenergic receptors, it is plausible that they could modulate similar intracellular signaling cascades, although this remains to be experimentally verified.

Structure-Activity Relationships (SAR) in Biological Contexts (Mechanistic Focus)

While a specific structure-activity relationship (SAR) for this compound has not been established, studies on its analogs provide valuable insights. In a series of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides, which are cyclic sulfonamides, interesting structural and biological regularities have been described that could guide future research for creating new analgesic compounds. nih.gov

For arylpiperazine derivatives with a 1,4-dioxa-spiro[4.5]decane core, SAR studies have been conducted to understand their binding to 5-HT1A and α1-adrenergic receptors. google.com These studies help in identifying the key structural features responsible for the observed biological activity and selectivity, paving the way for the design of more potent and specific ligands. google.com The conformation of the molecule, as well as the nature and position of substituents, are likely to play a crucial role in determining the ligand-receptor interactions and, consequently, the biological response.

Membrane Permeability and Transport Mechanisms (Cellular Level)

Specific data on the membrane permeability and transport mechanisms of this compound are not available. However, the transport of the structurally related compound 1,4-dioxane (B91453) has been studied. Due to its physicochemical properties, 1,4-dioxane is difficult to remove from water by conventional treatment processes. amtaorg.com The fate and transport of 1,4-dioxane in the environment are influenced by its chemical and physical properties, as well as environmental characteristics. itrcweb.org

Studies on other small molecules provide a general understanding of membrane transport. Membrane transporters, such as those from the Solute Carrier (SLC) superfamily, play a vital role in controlling the passage of small molecules across cellular membranes. nih.gov These transporters can facilitate the uptake and efflux of nutrients and other substances, influencing the metabolic state of the cell. nih.gov The transport can occur through various mechanisms, including uniporters, symporters, and antiporters. nih.gov The permeability of a compound across a biological membrane is a critical determinant of its bioavailability and can be influenced by factors such as its lipophilicity and the presence of specific transporters. nih.gov

Antimicrobial/Antifungal Activity and Modes of Action (Cellular/Molecular)

There is no specific information on the antimicrobial or antifungal activity of this compound. However, research on related heterocyclic compounds has revealed promising antimicrobial properties. For instance, novel C2-substituted 1,4-dihydropyridine analogs have demonstrated antibacterial activity against various bacterial strains, including Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli. researchgate.net The mechanism of action for some antifungal agents involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov Azole antifungals, for example, target the enzyme 14α-demethylase, leading to ergosterol depletion and the accumulation of toxic sterol precursors, which ultimately disrupts membrane structure and function. nih.gov

Another class of antifungal drugs, the echinocandins, inhibits the synthesis of β-1,3-glucan, another essential component of the fungal cell wall, by targeting the enzyme β-1,3-glucan synthase. amazonaws.com This disruption of the cell wall leads to osmotic instability and fungal cell death. amazonaws.com

Agricultural/Pesticidal Activity and Target Interactions (Non-human, Mechanistic)

While direct evidence of agricultural or pesticidal activity for this compound is lacking, a patent describes the use of dioxepane derivatives as antidotes in herbicidal compositions. google.com These compositions contain a herbicidal agent and a dioxepane derivative that acts as a safener, protecting the crop from the herbicide's phytotoxic effects. google.com The mechanism of action of many herbicides involves the inhibition of specific enzymes in plants, such as those involved in the biosynthesis of amino acids or lipids. invasive.org For example, glyphosate (B1671968) inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the production of aromatic amino acids. invasive.org

In the realm of insecticides, some compounds act by targeting the nervous system of insects. For instance, certain insecticides inhibit the enzyme acetylcholinesterase, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent paralysis and death of the insect. nih.gov Other insecticides, like benzoylphenylureas, act as insect growth regulators by inhibiting chitin (B13524) synthesis, a key component of the insect exoskeleton. nih.gov Flupyrimin analogs have also been designed and synthesized, showing excellent insecticidal activity against pests like Plutella xylostella. frontiersin.orgfrontiersin.org The development of new pesticides often involves exploring novel modes of action to overcome resistance to existing products. nih.gov

Advanced Analytical Method Development and Validation for 2 1,4 Dioxepan 6 Yl Ethan 1 Amine

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic separation techniques are indispensable for assessing the purity of 2-(1,4-Dioxepan-6-yl)ethan-1-amine (B6227751) and identifying and quantifying any impurities. ijpsonline.com Impurity profiling is a systematic process to isolate, identify, and characterize unwanted substances that may originate from the synthesis process or degradation. ijpsonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment due to its high resolution, sensitivity, and efficiency in separating non-volatile compounds. moravek.comyoutube.com For a primary amine like this compound, which lacks a strong native UV chromophore, method development often requires derivatization or the use of specialized detectors. ijpsonline.comchromatographyonline.com However, reversed-phase HPLC is extensively used for determining impurities in drug substances and can be optimized for this compound. ijpsonline.com

A typical HPLC method involves selecting an appropriate stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any potential impurities. These impurities could include starting materials, intermediates, or byproducts from the synthesis, such as those formed during the cyclization to create the dioxepane ring or the subsequent amination. evitachem.com Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. indexcopernicus.com

| Parameter | Typical Conditions for Amine Analysis | Rationale/Details |

|---|---|---|

| Column (Stationary Phase) | C18 or C8 (Reversed-Phase) | Provides good retention and separation for moderately polar compounds. End-capped columns are preferred to minimize peak tailing for basic amines. |

| Mobile Phase | Acetonitrile (B52724)/Methanol and Water/Buffer (e.g., phosphate (B84403) or acetate) with pH modifiers (e.g., trifluoroacetic acid, formic acid) | Gradient elution is often used to resolve impurities with a wide range of polarities. ijpsonline.com pH modifiers improve peak shape and resolution for amines. |

| Detector | UV (with derivatization), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) | Since aliphatic amines have poor UV absorbance, derivatization with an agent like nitrobenzoxadiazole (NBD) can be used. yakhak.org CAD and ELSD are universal detectors that do not require a chromophore. LC-MS offers high sensitivity and specificity. alwsci.com |

| Flow Rate | 0.8 - 1.5 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. |

| Column Temperature | 25 - 40 °C | Controlled temperature ensures reproducible retention times and can improve peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. imist.ma It is particularly suited for analyzing potential volatile byproducts and residual solvents that may be present in the final product of this compound. The GC separates the components of a mixture, which are then identified by the mass spectrometer based on their unique mass fragmentation patterns. imist.ma

Potential volatile impurities could stem from starting materials used in the synthesis, such as solvents (e.g., toluene, ethanol) or reagents for the acetalization and amination steps. evitachem.com Headspace GC-MS is a common approach where volatile compounds are sampled from the vapor phase above the sample, which is particularly useful for analyzing trace residues in a complex matrix. nih.govresearchgate.net

| Potential Volatile Byproduct/Impurity | Potential Source in Synthesis | Analytical Consideration |

|---|---|---|

| Toluene | Solvent used in acetalization/cyclization reactions under dehydrating conditions. evitachem.com | Easily detected by GC-MS; regulatory limits for residual solvents must be met. |

| Ethanol | Solvent for reduction or hydrazinolysis steps (e.g., Gabriel synthesis). evitachem.com | Common residual solvent; quantification is important for quality control. |

| Pyridine Derivatives | Could form from side reactions at high temperatures if nitrogen-containing reagents are used. jfda-online.com | GC-MS provides definitive identification through library matching of mass spectra. |

| Vinyl Ethers | Potential byproduct from elimination reactions during the synthesis of the dioxepane ring. | GC-MS can distinguish between structural isomers that may be difficult to resolve by other methods. |

| Low Molecular Weight Amines | Byproducts from amination reaction or degradation. | Derivatization may be required to improve chromatographic performance for very polar amines. |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a stereocenter at the 6-position of the dioxepane ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of the product. wikipedia.org This is a critical quality attribute, as enantiomers can have different biological activities. Both HPLC and GC can be adapted for chiral separations using a Chiral Stationary Phase (CSP). nih.gov

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a diverse range of chiral compounds, including amines. yakhak.orgnih.gov The choice of mobile phase, often a mixture of alkanes and alcohols, and additives can significantly influence the separation. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org

| Parameter | Typical Conditions for Chiral Amine Separation | Rationale/Details |

|---|---|---|

| Technique | Chiral HPLC or Chiral GC | HPLC is more common for non-volatile compounds. GC can be used if the compound is volatile or can be derivatized to be volatile. nih.gov |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | These CSPs provide a chiral environment with grooves and cavities that interact differently with each enantiomer, leading to separation. yakhak.org |

| Mobile Phase (HPLC) | Hexane/Isopropanol/Ethanol mixtures | Normal-phase chromatography is common. The type and concentration of the alcohol modifier are optimized to achieve resolution. nih.gov |

| Additives (HPLC) | Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) | Additives can improve peak shape and selectivity by interacting with the basic amine functional group. chromatographyonline.com |

| Detection | UV or Mass Spectrometry (MS) | Standard detectors are used. The primary goal is to resolve the two enantiomeric peaks for quantification. |

Stability Studies (Chemical, Thermal, Photolytic) and Degradation Pathway Elucidation

Stability studies are crucial for determining the intrinsic stability of a compound and for identifying its degradation products. proquest.com These studies involve subjecting the compound to stress conditions that are more severe than standard storage conditions, a process known as forced degradation. ajpsonline.compsu.edu The information gained helps in developing stability-indicating analytical methods, understanding degradation pathways, and determining appropriate storage conditions and shelf-life. proquest.comsapub.org For this compound, key areas of susceptibility would be the ether linkages and the primary amine group.

Forced degradation typically exposes the compound to hydrolysis (acidic and basic), oxidation, heat, and light. pharmatimesofficial.com The resulting degradation products are then identified and characterized, often using LC-MS to separate the degradants and obtain their molecular weights and structural information. pharmatimesofficial.com

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway for this compound |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) psu.edu | The acetal (B89532) functionality of the dioxepane ring is susceptible to acid-catalyzed hydrolysis, which could lead to ring-opening. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) psu.edu | The compound is expected to be relatively stable to base hydrolysis, although extreme conditions could promote rearrangements or other reactions. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature or heat psu.edu | The primary amine group can be oxidized. The ether linkages could also be susceptible to oxidation, potentially forming hydroperoxides which could lead to ring cleavage. |

| Thermal Degradation | Dry heat (e.g., 80-105 °C) or heat in solution psu.edu | High temperatures can accelerate hydrolysis or oxidation and may cause other decomposition reactions. Thermal degradation of amines can be complex. academicjournals.org |

| Photolytic Degradation | Exposure to UV and visible light (e.g., ICH Q1B options) ajpsonline.com | Direct photolysis is less likely without a strong chromophore, but photo-oxidation can occur, leading to similar products as chemical oxidation. |

Trace Analysis and Residue Detection Methodologies

The ability to detect and quantify trace amounts of this compound is vital for applications such as cleaning validation in manufacturing facilities or environmental monitoring. intertek.com Trace analysis methods must be highly sensitive and selective to measure the analyte at very low concentrations (ppm, ppb, or even ppt (B1677978) levels). intertek.comfilab.fr

Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the methods of choice for trace analysis. intertek.com They combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry. studysmarter.co.uk For LC-MS, techniques like tandem mass spectrometry (MS/MS) can be used in Selected Reaction Monitoring (SRM) mode to provide exceptional selectivity and low detection limits, minimizing interference from matrix components. ijpsonline.com

Quality Control and Analytical Standards Development

The robust quality control (QC) of this compound and the development of well-characterized analytical standards are fundamental to ensuring its purity, consistency, and suitability for its intended applications. As a compound likely used in research and development, particularly within the pharmaceutical and chemical industries, stringent control over its chemical identity and impurity profile is critical. enamine.netvimta.com The development of analytical standards and QC methods follows a structured approach, ensuring that the material consistently meets predefined specifications. pharmtech.com

The establishment of a reference standard is the cornerstone of any analytical method development. pharmtech.com This standard is a highly purified and extensively characterized batch of this compound, against which future production batches are compared. vimta.compharmtech.com The characterization of this reference standard is a comprehensive process involving a battery of analytical techniques to confirm its structure and assess its purity. almacgroup.com

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the reference standard. almacgroup.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides a detailed map of the molecular structure, confirming the connectivity of the dioxepane ring, the ethylamine (B1201723) side chain, and their linkage. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is employed to determine the accurate molecular weight, further corroborating the elemental composition. almacgroup.com Infrared (IR) spectroscopy helps to identify the key functional groups present, such as the C-O-C stretches of the ether linkages and the N-H bends of the primary amine.

Once the primary reference standard is established, a comprehensive set of analytical methods must be developed and validated to serve as the basis for routine quality control. amazonaws.comnih.gov For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is often the method of choice for assessing purity and quantifying impurities. emerypharma.comyoutube.com The development of an HPLC method would involve the careful selection of a suitable column, mobile phase, and detector to achieve optimal separation of the main compound from any potential process-related impurities or degradation products. nih.gov

The validation of the analytical method is a critical step to ensure its reliability, and it is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). amazonaws.com The validation process assesses several key parameters, which are summarized in the table below.

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the main compound should be well-resolved from any impurity peaks. Peak purity analysis using a photodiode array (PDA) detector should show no co-eluting peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for assay and from the reporting limit to 120% for impurities. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |

In addition to HPLC, other analytical techniques play a crucial role in the quality control of this compound. Gas Chromatography (GC), often with a flame ionization detector (FID) or coupled with a mass spectrometer (GC-MS), is the standard method for identifying and quantifying residual solvents that may be present from the synthesis process. emerypharma.com The acceptable limits for these solvents are strictly defined by regulatory guidelines.

The control of impurities is a paramount concern in the manufacturing of any chemical entity. enamine.net For this compound, potential impurities could arise from starting materials, by-products of the reaction, or degradation of the final compound. jocpr.com These impurities can be organic, inorganic, or residual solvents. emerypharma.com A typical specification for the purity of this compound would be established based on the capabilities of the manufacturing process and the requirements of its application. An illustrative specification is provided in the table below.

Table 2: Illustrative Quality Control Specifications for this compound

| Test | Method | Limit |

|---|---|---|

| Appearance | Visual | White to off-white solid |

| Identification | IR, NMR | Conforms to the structure of the reference standard |

| Assay | HPLC | ≥ 98.0% |

| Individual Unspecified Impurity | HPLC | ≤ 0.10% |

| Total Impurities | HPLC | ≤ 1.0% |

| Residual Solvents | GC-HS | Complies with ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Heavy Metals | ICP-MS | ≤ 10 ppm |

The development of these quality control measures and analytical standards ensures that each batch of this compound is of high quality and suitable for its intended scientific use. vimta.com Continuous monitoring and adherence to these standards are essential for reliable and reproducible research and development outcomes.

Future Research Directions and Challenges for 2 1,4 Dioxepan 6 Yl Ethan 1 Amine Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and sustainable methods for the synthesis of 2-(1,4-dioxepan-6-yl)ethan-1-amine (B6227751) is a fundamental prerequisite for its comprehensive study. Current synthetic strategies for related 1,4-dioxepane systems often involve multi-step procedures that may not be optimal in terms of yield, cost, or environmental impact. Future research should focus on pioneering novel synthetic routes that are both elegant and practical.

Key areas for investigation include:

Catalytic Approaches: The use of transition metal catalysts or organocatalysts could offer new avenues for the construction of the 1,4-dioxepane ring system. For instance, catalytic C-H functionalization could provide a direct and atom-economical way to introduce the ethanamine moiety.

Green Chemistry Principles: The incorporation of green chemistry principles is crucial. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis.

Stereoselective Synthesis: The development of stereoselective synthetic methods to control the chirality of the molecule will be vital, as different stereoisomers may exhibit distinct biological activities.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Multi-step Classical Synthesis | Well-established reactions | Low overall yield, waste generation |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Catalyst cost and sensitivity |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Scalability, specialized equipment |

| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability |

Development of Advanced Spectroscopic Probes and Imaging Agents

The structural features of this compound, particularly the presence of heteroatoms and a primary amine group, make it a candidate for development into sophisticated spectroscopic probes and imaging agents. The amine group can be readily functionalized with fluorophores or other reporter molecules.

Future research in this area could explore:

Fluorescent Probes: By attaching a suitable fluorophore, the compound could be transformed into a fluorescent probe for detecting specific metal ions, anions, or biologically relevant molecules.

Bioimaging Agents: The development of radiolabeled derivatives of this compound could enable its use in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and study biological processes in vivo.

Deeper Mechanistic Understanding of Biological and Chemical Activities

A significant challenge and a major area for future research will be to elucidate the biological and chemical activities of this compound and to understand the underlying mechanisms of action. Initial investigations could draw parallels from structurally related compounds. For instance, some benzodioxepine derivatives have shown activity as PARP1 inhibitors, which are important in cancer therapy. nih.gov

Key research questions to address include:

Receptor Binding Studies: Investigating the binding affinity of the compound to various receptors, enzymes, and other biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how structural modifications influence biological activity.

Computational Modeling: Employing computational methods to predict potential binding modes and to guide the design of more potent derivatives.

Diversification of Application Areas Beyond Current Scope

While the specific applications of this compound are yet to be established, its structure suggests potential in several areas. The presence of the 1,4-dioxepane motif, found in some compounds with interesting olfactory properties, and the ethanamine side chain, a common feature in many biologically active molecules, opens up diverse possibilities. researchgate.net

Potential application areas to be explored:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents targeting a range of diseases.

Agrochemicals: Investigating its potential as a novel pesticide or herbicide.

Materials Science: Exploring its use as a building block for new polymers or functional materials.

Addressing Scalability and Cost-Effectiveness in Production